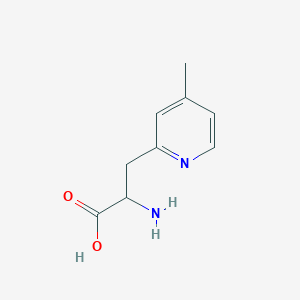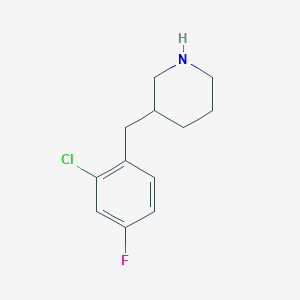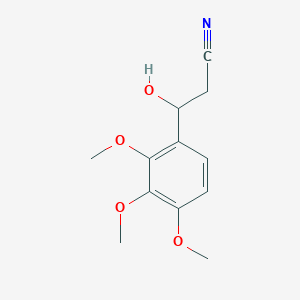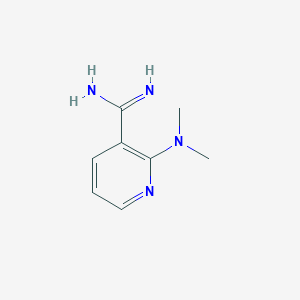
2-(Dimethylamino)nicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)nicotinimidamide is a chemical compound with the molecular formula C_8H_10N_4 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)nicotinimidamide can be synthesized through several methods. One common approach involves the reaction of nicotinamide with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl_3). The reaction typically takes place under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)nicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nicotinic acid derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted nicotinamide derivatives.
Scientific Research Applications
2-(Dimethylamino)nicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand the role of nicotinamide derivatives in cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)nicotinimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for various metabolic processes. It may also modulate signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Nicotinic Acid
Nicotinamide Riboside
N-Methyl Nicotinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1016840-73-5 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(dimethylamino)pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H12N4/c1-12(2)8-6(7(9)10)4-3-5-11-8/h3-5H,1-2H3,(H3,9,10) |
InChI Key |
AEZPEZNEXUBZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


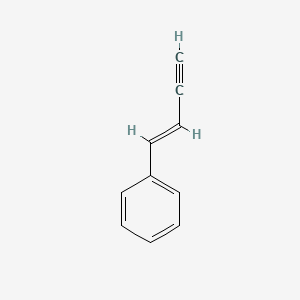
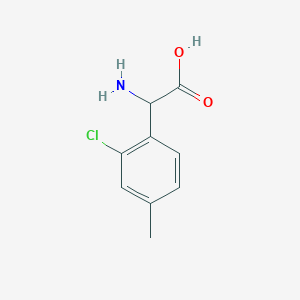


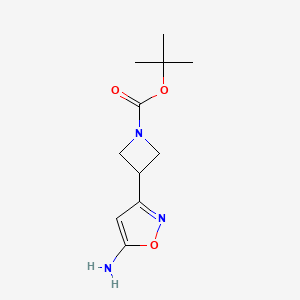


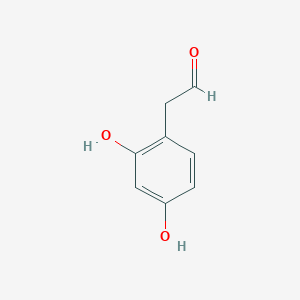
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
